molecular formula C11H17NOS B1614221 Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine CAS No. 916790-87-9

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine

Cat. No.: B1614221
CAS No.: 916790-87-9
M. Wt: 211.33 g/mol
InChI Key: DBLNZQVTWSJQDY-UHFFFAOYSA-N
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Description

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine is an organic compound with the molecular formula C11H17NOS. It features a thiophene ring, an oxane ring, and a methylamine group.

Scientific Research Applications

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine has several scientific research applications:

Preparation Methods

The synthesis of Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxane ring can be reduced to tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the methylamine group can form ionic or covalent bonds with target sites.

Comparison with Similar Compounds

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring and exhibit similar electronic properties but may differ in their biological activities.

    Oxane derivatives: These compounds contain the oxane ring and are used in various chemical and industrial applications.

    Methylamine derivatives:

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(4-thiophen-2-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-12-9-11(4-6-13-7-5-11)10-3-2-8-14-10/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLNZQVTWSJQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640376
Record name N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916790-87-9
Record name N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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